molecular formula C12H23NO4 B150067 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid CAS No. 138165-75-0

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Cat. No. B150067
M. Wt: 245.32 g/mol
InChI Key: XRVAMBSTOWHUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a compound that is not directly mentioned in the provided papers, but it is related to the tert-butoxycarbonyl (Boc) protected amino acids and derivatives discussed. The Boc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions, and it can be removed under mild acidic conditions .

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives is well-documented in the provided papers. For instance, a practical synthesis method for a conformationally restricted dipeptido-mimetic with a Boc-protected amino group has been developed, demonstrating the regioselective functionalization of various ring nitrogens and amino groups . Another paper describes the synthesis of enantiomerically pure N-tert-butyloxycarbonyl, N-methylamino acids, which involves N-methylation of the parent amino acid derivatives . These methods highlight the versatility and practicality of Boc-protected amino acid derivatives in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes a tert-butoxycarbonyl group attached to the nitrogen atom of the amino acid. This protective group is crucial for maintaining the integrity of the amino group during synthetic procedures. The papers provided discuss various Boc-protected derivatives, which can serve as precursors to conformationally constrained β-amino acids, indicating the importance of the Boc group in the design of molecules with specific secondary structures .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected amino acids are central to peptide synthesis. The Boc group can be introduced and removed under specific conditions, allowing for the selective formation of peptide bonds. For example, the synthesis of an orthogonally protected boronic acid analog of aspartic acid involves the alkylation of a Boc-protected glycine derivative . These reactions are essential for the construction of peptides and peptidomimetics with desired properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are not directly discussed in the provided papers, the properties of Boc-protected amino acids can be inferred. These compounds are generally stable under neutral and basic conditions but can be deprotected under acidic conditions. The Boc group increases the steric bulk and alters the solubility and reactivity of the amino acid, which can be exploited in synthetic strategies to control the outcome of chemical reactions .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids and Peptides

  • Summary of the Application : This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

Application 4: Protection of Amines

  • Summary of the Application : This compound is used in the protection of amines. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protective groups for amines .

Application 5: Preparation of Non-standard Protected Amino Acid Derivatives

  • Summary of the Application : This compound is used in the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
  • Methods of Application : The specific methods of application in the preparation of non-standard protected amino acid derivatives are not detailed in the source .

Application 6: Dual Protection of Amino Functions

  • Summary of the Application : This compound is used in the dual protection of amino functions . The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protective groups for amines .

Safety And Hazards

While specific safety and hazard information for “3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid” is not available, general precautions for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Future directions for the use of Boc-protected amino acids, including “3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid”, involve their use in peptide synthesis . The use of Boc-protected amino acids can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

properties

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVAMBSTOWHUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402793
Record name 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

CAS RN

138165-75-0
Record name 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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